molecular formula C5H8N2O B1315126 Methyl-(5-methyl-isoxazol-3-YL)-amine CAS No. 55809-40-0

Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126
CAS No.: 55809-40-0
M. Wt: 112.13 g/mol
InChI Key: RIFXNGHPOLZJLA-UHFFFAOYSA-N
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Description

Methyl-(5-methyl-isoxazol-3-YL)-amine is an organic compound with the molecular formula C5H8N2O It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Mechanism of Action

Target of Action

Methyl-(5-methyl-isoxazol-3-YL)-amine primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and thus, blood clotting. It is also known to interact with the acetylcholine nicotinic receptor , which is involved in neurotransmission.

Mode of Action

The compound acts as an inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the receptor, thereby inhibiting platelet aggregation.

Biochemical Pathways

The inhibition of the P2Y12 receptor affects the platelet activation pathway . This can lead to a decrease in blood clot formation, potentially providing a therapeutic effect in conditions where clotting is a risk. The modulation of the acetylcholine nicotinic receptor can influence neurotransmission pathways , potentially affecting neurological functions .

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation due to its interaction with the P2Y12 receptor . This could potentially be used to prevent thrombosis in clinical settings. Its interaction with the acetylcholine nicotinic receptor could also have effects on neurological function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine typically involves the reaction of 5-methylisoxazole with methylamine. One common method is the nucleophilic substitution reaction where 5-methylisoxazole is treated with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl-(5-methyl-isoxazol-3-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted isoxazole derivatives

Scientific Research Applications

Methyl-(5-methyl-isoxazol-3-YL)-amine has several applications in scientific research:

Comparison with Similar Compounds

Methyl-(5-methyl-isoxazol-3-YL)-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its potential for biological activity and industrial applications.

Properties

IUPAC Name

N,5-dimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXNGHPOLZJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503264
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55809-40-0
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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